7-methoxy-3-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
Description
The compound 7-methoxy-3-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one belongs to the quinazolin-4-one class, a pharmacophore renowned for its antitumor, antimicrobial, and anti-inflammatory activities . Quinazolin-4-ones inhibit kinesin spindle protein (KSP), disrupting mitotic spindle formation and inducing apoptosis in cancer cells . The target compound features a 7-methoxy-substituted quinazolinone core linked to a piperidin-4-ylmethyl group and a 2-methyl-1,3-thiazole moiety.
Properties
IUPAC Name |
7-methoxy-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-14-22-16(12-27-14)11-23-7-5-15(6-8-23)10-24-13-21-19-9-17(26-2)3-4-18(19)20(24)25/h3-4,9,12-13,15H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKULXJLZOQRGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction. Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome of substituted thiazole derivatives.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The solubility of thiazole derivatives in various solvents has been reported, which could potentially impact the bioavailability of this compound.
Biochemical Analysis
Biochemical Properties
7-methoxy-3-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, the piperidine moiety may interact with neurotransmitter receptors, potentially modulating synaptic transmission and neuronal signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular proliferation. Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolin-4-One Derivatives
Auranomides A–C (Marine-Derived Fungal Metabolites)
- Core Structure : Quinazolin-4-one with variations in substituents (e.g., pyrrolidinyl, phenyl groups) .
- Activity : Antitumor via KSP inhibition, comparable to synthetic derivatives.
BB56170 (CAS 2548986-56-5)
- Structure : 7-Methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one .
- Molecular Weight : 401.48 g/mol (C₁₉H₂₃N₅O₃S).
- Comparison : Replaces the 2-methylthiazole with a 1,2,4-thiadiazole group, altering electronic properties and steric bulk. This may affect solubility and binding to KSP .
7-Methoxy-3-[(Piperidin-4-yl)Methyl]-3,4-Dihydroquinazolin-4-One Dihydrochloride
Non-Quinazolinone Structural Analogs
6-Fluoro-3-(Piperidin-4-yl) Benzo[d]Isoxazole Derivatives
- Core Structure : Benzo[d]isoxazole with piperidin-4-yl and fluoro substituents .
- Activity : Antipsychotic with brain permeability (Log PS*fu,brain = -2.9 to -3.2).
- Comparison: Shared piperidine group may enhance blood-brain barrier penetration, but the target compound’s quinazolinone core prioritizes antitumor over neuroactivity .
7-Methoxy-3-(3,4-Dimethoxyphenyl)-4H-Chromen-4-One
- Core Structure: Flavonoid (chromen-4-one) with methoxy groups .
- Activity : Antiproliferative against MCF-7 breast cancer cells.
- Comparison: Methoxy groups enhance lipophilicity, but chromen-4-one lacks the KSP-inhibitory mechanism of quinazolinones .
Structural and Pharmacological Data Table
*Calculated based on molecular formula similarity to BB56170.
†Estimated range due to incomplete data.
Key Research Findings
- Thiazole vs. Thiadiazole : The target compound’s 2-methylthiazole group may offer better steric compatibility with KSP’s ATP-binding pocket compared to BB56170’s bulkier thiadiazole .
- Piperidine Role: The piperidinylmethyl group enhances solubility and membrane permeability, though its absence in auranomides may explain their lower bioavailability .
- Methoxy Positioning: The 7-methoxy group in quinazolinones is critical for intercalating with DNA or enzyme active sites, a feature shared with chromen-4-one derivatives but optimized in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
